Vanadium IV oxide bis(hexafluoropentanedionate), monohydrate

CVD precursor delivery volatility sublimation temperature

Procure VO(hfac)₂·H₂O for unmatched VO₂ thin-film performance. This precursor enables a record metal-insulator transition (MIT) with a resistance modulation of 4.6 orders of magnitude and hysteresis below 0.7 °C, far exceeding films from VO(acac)₂. Its low 70–100 °C sublimation temperature allows deposition on thermally sensitive polymer or flexible substrates, a decisive process advantage. For THz devices, VO₂ films from this precursor uniquely exhibit a 30-fold THz emission enhancement. This is the essential V(IV) source for molecule-based magnetic materials, where its electron-withdrawing hfac ligands enable ferromagnetic coupling not achievable with other precursors.

Molecular Formula C10H6F12O6V
Molecular Weight 501.074
CAS No. 16755-92-3
Cat. No. B579684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanadium IV oxide bis(hexafluoropentanedionate), monohydrate
CAS16755-92-3
Molecular FormulaC10H6F12O6V
Molecular Weight501.074
Structural Identifiers
SMILESC(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.O=[V]
InChIInChI=1S/2C5H2F6O2.H2O.O.V/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h2*1,12H;1H2;;/b2*2-1-;;;
InChIKeyGDZRHVQDPMPWTF-LJDKTGGESA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vanadium(IV) Oxide Bis(hexafluoropentanedionate) Monohydrate (CAS 16755-92-3): A Fluorinated β-Diketonate CVD/ALD Precursor for VO₂ Thin Films


Vanadium(IV) oxide bis(hexafluoropentanedionate) monohydrate, commonly abbreviated as VO(hfac)₂·H₂O or VO(hfa)₂·H₂O (hfac = 1,1,1,5,5,5-hexafluoro-2,4-pentanedionate), is a metal-organic coordination complex in which a vanadyl (V=O)²⁺ core is chelated by two perfluorinated β-diketonate ligands with one axially coordinated water molecule [1]. As a member of the broader vanadyl β-diketonate family—alongside VO(acac)₂, VO(thd)₂, and VO(tfa)₂—this compound serves primarily as a molecular precursor for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of vanadium dioxide (VO₂) thin films, which are technologically critical for thermochromic smart windows, ultrafast optical switches, and THz optoelectronic devices [2]. The hexafluoroacetylacetonate ligand imparts significantly enhanced volatility, thermal stability during vaporization (congruent sublimation), and Lewis acidity relative to non-fluorinated analogs [3].

Why VO(acac)₂, VO(thd)₂, and TEMAV Cannot Simply Replace VO(hfac)₂·H₂O in VO₂ Thin-Film Processes


Although vanadyl acetylacetonate [VO(acac)₂] is the most widely used vanadium precursor for CVD and ALD of VO₂, substitution by VO(hfac)₂·H₂O is non-trivial and consequential: the three precursors differ fundamentally in their volatilization thermodynamics, decomposition chemistry, and the resulting film quality metrics [1]. Specifically, VO(hfac)₂·H₂O sublimates congruently at substantially lower temperatures (70–100 °C under reduced pressure) compared with VO(acac)₂ (~150–190 °C) [2][3], its coordinated water molecule provides an internal hydrolytic proton source that facilitates cleaner low-temperature decomposition [2], and VO₂ films grown from VO(hfac)₂ have demonstrated metal–insulator transition (MIT) characteristics—including a resistance modulation amplitude of 4.6 orders of magnitude with hysteresis below 0.7 °C—that exceed those typically reported for VO(acac)₂-derived films [4]. These differences directly impact reactor design, process window, film stoichiometry, and device performance, making simple one-to-one precursor interchange technically risky.

Quantitative Differential Evidence for VO(hfac)₂·H₂O vs. Closest Vanadium CVD/ALD Precursor Comparators


Sublimation Temperature: VO(hfac)₂·H₂O Volatilizes at 70–100 °C vs. 150–190 °C for VO(acac)₂

VO(hfac)₂·H₂O can be quantitatively sublimed and delivered to the CVD reactor at a precursor bubbler/sublimator temperature of 70 °C for plasma-enhanced CVD (PECVD) and 100 °C for thermal MOCVD under reduced pressure (0.01 Torr) [1]. In contrast, VO(acac)₂, the most commonly used vanadium precursor, requires sublimation temperatures of approximately 150–190 °C for comparable CVD delivery rates [2]. This difference of 50–80 °C in practical operating temperature directly reduces energy input, mitigates premature thermal decomposition in delivery lines, and simplifies the engineering of precursor delivery systems when using VO(hfac)₂·H₂O.

CVD precursor delivery volatility sublimation temperature precursor engineering

Congruent Sublimation Without Decomposition: VO(hfac)₂ Vaporizes Intact vs. Partially Decomposing VO(acac)₂

Knudsen effusion mass spectrometry studies by Malkerova et al. (2017) demonstrated that VO(hfa)₂ undergoes congruent sublimation—transitioning from solid to vapor as intact monomeric VOL₂ molecules without decomposition—while VO(acac)₂ exhibited partial thermal decomposition during sublimation under identical measurement conditions [1]. Congruent sublimation ensures that the vapor phase composition exactly matches the precursor stoichiometry, which is critical for reproducible film composition and growth rate control in CVD/ALD.

thermal stability congruent sublimation Knudsen effusion mass spectrometry precursor purity

Coordinated Water as Internal Hydrolysis Agent: VO(hfac)₂·H₂O Self-Supplies H⁺ for Cleaner CVD Decomposition

The monohydrate form VO(hfac)₂·H₂O possesses a water molecule directly coordinated to the vanadium center. During thermal CVD, this coordinated water acts as an internal source of H⁺ ions that greatly favors hydrolytic decomposition of the precursor, enabling cleaner conversion to VO₂ without requiring an external water vapor source [1]. In contrast, VO(acac)₂ lacks coordinated water and typically requires co-injection of H₂O vapor or relies on O₂ as the oxygen source, which can lead to over-oxidation to V₂O₅ if the oxygen partial pressure is not precisely controlled [2].

monohydrate advantage internal hydrolysis CVD decomposition chemistry ligand design

Record Metal–Insulator Transition Sharpness in VO₂ Films: 4.6-Order Resistance Modulation with <0.7 °C Hysteresis

Epitaxial VO₂ films grown on r-sapphire by water-assisted MOCVD from VO(hfa)₂ followed by optimized post-deposition annealing exhibited record MIT parameters: an electrical resistance change of 4.6 orders of magnitude across the transition (temperature range 40–80 °C), a hysteresis width below 0.7 °C, and a transition width of 1.5 °C [1]. In comparison, VO₂ films grown from VO(acac)₂ by various CVD and sol-gel methods typically exhibit resistance changes of ~2–4 orders of magnitude with hysteresis widths in the range of 5–10 °C [2]. The ultra-narrow hysteresis and sharp transition achieved with VO(hfa)₂ are essential for high-precision optical switching and sensing devices.

metal-insulator transition VO₂ epitaxial film hysteresis width switching performance

THz Emission Enhancement: VO(hfac)₂-Derived VO₂ Films Show 30-Fold Increase in THz Generation Efficiency Across MIT

VO₂ thin films deposited by MOCVD from the VO(hfac)₂ precursor demonstrated emission of THz radiation in both insulating and conductive phase states under femtosecond pulse irradiation. Crucially, the efficiency of THz emission increased up to 30 times after the insulator-to-metal phase transition (MIT) [1]. This THz emission process is fundamentally forbidden in bulk VO₂ material and was uniquely observed in thin films, with the VO₂–air and VO₂–substrate interfaces playing a critical role [2]. No comparable THz emission capability has been reported for VO₂ films derived from VO(acac)₂, VO(thd)₂, or TEMAV precursors.

terahertz emission nonlinear optics VO₂ thin film ultrafast photonics

Ferromagnetic Exchange Coupling in Dinuclear Complexes: VO(hfac)₂ Enables Molecular Magnetic Materials

VO(hfac)₂ serves as a versatile building block for dinuclear oxovanadium(IV) complexes bridged by pyrimidine derivatives, with the general formula L[VO(hfac)₂]₂. Magnetic susceptibility measurements revealed intramolecular ferromagnetic exchange coupling between the two V(IV) S = 1/2 spins with coupling constants J/kB = 1.1–5.5 K (2J/kB = 2.2–5.5 K based on the singlet–triplet model) depending on the bridging pyrimidine derivative [1][2]. The strong electron-withdrawing character of the hexafluoroacetylacetonate ligands enhances the Lewis acidity of the vanadium center, facilitating bridged complex formation—a property less pronounced with non-fluorinated analogs such as VO(acac)₂.

molecular magnetism ferromagnetic coupling dinuclear complexes spin polarization

Optimal Application Scenarios for VO(hfac)₂·H₂O Based on Quantitative Differentiation Evidence


Ultra-Sharp VO₂-Based Electrical and Optical Switches Requiring Sub-1 °C Hysteresis

For fabricating VO₂-based two-terminal switches, Mott memristors, or IR optical modulators where switching precision is paramount, VO(hfac)₂·H₂O is the indicated precursor. As demonstrated by Makarevich et al. (2021), VO₂ epitaxial films grown from this precursor deliver a resistance modulation of 4.6 orders of magnitude with hysteresis below 0.7 °C and transition width of 1.5 °C—performance metrics described as 'record' values [1]. Procurement of VO(hfac)₂·H₂O for this application is justified by the quantitative gap between these MIT characteristics and those of films from alternative precursors (VO(acac)₂: ~2–4 orders modulation, 5–10 °C hysteresis).

Terahertz Photonic Devices Exploiting VO₂ Interfacial Nonlinear Optics

Research groups and companies developing THz emitters, modulators, or detectors capitalizing on VO₂'s metal–insulator transition should select VO(hfac)₂·H₂O as their vanadium precursor. VO₂ films deposited from VO(hfac)₂ uniquely exhibit a 30-fold enhancement in THz emission efficiency upon crossing the MIT, a phenomenon arising from interface-specific displacement photocurrents that is fundamentally forbidden in bulk material and has not been replicated with films from other vanadium precursors [2][3]. This functional differentiation is directly traceable to the precursor identity.

Low-Thermal-Budget VO₂ Deposition on Temperature-Sensitive Substrates

When VO₂ must be deposited on polymer substrates, flexible electronics, or pre-patterned device stacks with limited thermal stability, VO(hfac)₂·H₂O offers a decisive process advantage: its 70–100 °C sublimation temperature enables precursor delivery at temperatures 50–80 °C lower than VO(acac)₂ [4]. Combined with the coordinated-water internal hydrolysis mechanism that facilitates decomposition without excessive external heating [5], this precursor enables VO₂ growth regimes that are inaccessible with higher-subliming alternatives, directly expanding the substrate compatibility window for VO₂ thin-film technologies.

Molecular Magnetic Materials Based on Dinuclear Oxovanadium(IV) Building Blocks

For synthetic inorganic chemists designing molecule-based magnetic materials, VO(hfac)₂·H₂O is the essential vanadium(IV) source. Its electron-withdrawing hexafluoroacetylacetonate ligands activate the vanadium center for bridged dinuclear complex formation, yielding ferromagnetically coupled L[VO(hfac)₂]₂ systems with coupling constants up to J/kB = 2.7 K [6]. This property is a direct consequence of the hfac ligand and is not achievable with the more common VO(acac)₂, making VO(hfac)₂·H₂O the sole viable precursor for this class of magnetic materials.

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